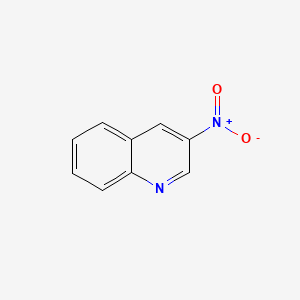

3-Nitroquinoline

Description

BenchChem offers high-quality 3-Nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879658 | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12408-11-6, 17576-53-3 | |

| Record name | Quinoline, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitroquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, biological activity with a focus on its role as an anticancer agent, and its toxicological profile. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of quinoline derivatives.

Core Characteristics of 3-Nitroquinoline

3-Nitroquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle in which a benzene ring is fused to a pyridine ring. The presence of the nitro group (-NO2) at the 3-position significantly influences its electronic properties and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Nitroquinoline is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point, are not consistently reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 17576-53-3 (Primary), 12408-11-6 (Alternative) | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Melting Point | 130 °C | [2] |

| Boiling Point | Not consistently reported | |

| Appearance | Crystalline solid | |

| Solubility | Low solubility in water; more soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.97 | [2] |

| Dipole Moment | 4.21 D | [2] |

Synthesis of 3-Nitroquinoline: A Methodological Approach

The synthesis of 3-Nitroquinoline can be approached through the direct nitration of quinoline. However, this reaction typically yields a mixture of isomers, with 5-nitroquinoline and 8-nitroquinoline being the major products due to the directing effects of the quinoline ring system.[4] Isolating the 3-nitro isomer from this mixture can be challenging. More targeted synthetic routes are often employed to achieve higher yields of 3-substituted quinolines.

Below is a generalized, step-by-step protocol for the synthesis of quinoline via the Skraup synthesis, which can then be followed by a nitration step. The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[5]

Experimental Protocol: Two-Step Synthesis of Nitroquinoline Isomers

Part A: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures for the Skraup synthesis.[5][6]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (as an oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

-

Sodium hydroxide solution (for neutralization)

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a large round-bottom flask, cautiously mix aniline, glycerol, and ferrous sulfate.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Add nitrobenzene to the flask.

-

Heat the mixture carefully. The reaction is highly exothermic and can become vigorous.

-

After the initial reaction subsides, continue heating to complete the reaction.

-

Allow the mixture to cool, then dilute with water and neutralize with a sodium hydroxide solution.

-

Isolate the crude quinoline by steam distillation.

-

Purify the quinoline by fractional distillation.

Part B: Nitration of Quinoline

This part of the protocol describes the general approach to nitrating the synthesized quinoline.

Materials:

-

Quinoline (from Part A)

-

Fuming nitric acid

-

Fuming sulfuric acid

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask cooled in an ice bath, add fuming sulfuric acid to the quinoline.

-

Slowly add fuming nitric acid to the mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.

-

Filter the solid product and wash it with cold water.

-

The resulting solid will be a mixture of nitroquinoline isomers, primarily 5-nitroquinoline and 8-nitroquinoline.[4] 3-Nitroquinoline will be a minor product.

-

Separation of the isomers requires advanced purification techniques such as column chromatography.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 3-Nitroquinoline.

Biological Activity and Mechanism of Action: An Anticancer Perspective

A growing body of research has highlighted the potential of 3-nitroquinoline derivatives as a novel class of anticancer agents.[7][8] Their primary mechanism of action is believed to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][9]

The Role of EGFR in Cancer

EGFR is a transmembrane protein that, upon binding to its ligands (such as epidermal growth factor, EGF), dimerizes and activates its intracellular tyrosine kinase domain.[10][11] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11][12] In many types of cancer, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[9][10]

3-Nitroquinolines as EGFR Inhibitors

3-Nitroquinoline derivatives have been designed to target the ATP-binding site of the EGFR tyrosine kinase domain.[9] By competitively binding to this site, they block the phosphorylation of EGFR and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on the EGFR pathway for their survival.[13]

Studies have shown that these compounds are particularly effective against cancer cell lines that overexpress EGFR, such as human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells.[7] The antiproliferative effects have been demonstrated with IC50 values in the micromolar to nanomolar range for some derivatives.[7]

EGFR Signaling Pathway Inhibition Diagramdot

Sources

- 1. 3-Nitroquinoline | C9H6N2O2 | CID 25551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-nitroquinoline [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. iipseries.org [iipseries.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - Li - Acta Pharmacologica Sinica [chinaphar.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. beta.lakeland.edu [beta.lakeland.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitroquinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of 3-nitroquinoline. As a pivotal scaffold in medicinal chemistry and a valuable intermediate in organic synthesis, a thorough understanding of its preparation and validation is essential for its effective application in research and development.[1] This guide moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Strategic Importance of the 3-Nitroquinoline Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds with applications ranging from antimalarial to anticancer agents.[2] The introduction of a nitro group at the 3-position specifically modulates the electronic properties of the quinoline core, creating a unique building block for further chemical elaboration. 3-Nitroquinoline and its derivatives have been investigated for their potential as antiproliferative agents, making them a subject of significant interest in the development of new cancer therapeutics.[1] This guide provides the foundational knowledge required to reliably synthesize and characterize this important molecule.

Synthesis of 3-Nitroquinoline: A Modern Approach

While classical methods like the Skraup synthesis are fundamental for quinoline chemistry, they can be harsh and may not be optimal for producing specific isomers like 3-nitroquinoline.[3][4][5] Modern synthetic chemistry offers more elegant and efficient routes. One such method is the copper-catalyzed [4+2] cycloaddition between nitro-olefins and anthranils, which provides a direct and mild pathway to substituted 3-nitroquinolines.[6]

Rationale for the Copper-Catalyzed Approach

The choice of a copper-catalyzed reaction is deliberate, offering several advantages over traditional acid-catalyzed methods:

-

Mild Reaction Conditions: This method avoids the high temperatures and strongly acidic environments typical of reactions like the Skraup synthesis, which can be violent and lead to unwanted side products.[4]

-

High Regioselectivity: The cycloaddition pathway allows for precise control over the placement of the nitro group at the 3-position, a significant challenge in direct nitration of the quinoline ring.

-

Substrate Scope: The reaction is tolerant of a wide range of substituents on both the nitro-olefin and anthranil starting materials, enabling the creation of a diverse library of 3-nitroquinoline derivatives.[6]

The reaction proceeds via a [4+2] cycloaddition mechanism, a powerful tool in organic synthesis for the construction of six-membered rings. The copper catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps under mild conditions.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a representative procedure for synthesizing a 3-nitroquinoline derivative.

Materials:

-

Substituted Anthranil

-

Substituted β-Nitrostyrene (Nitro-olefin)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

1,2-Dichloroethane (DCE) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted anthranil (1.0 mmol) and the copper catalyst, Cu(OTf)₂ (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe, followed by the substituted β-nitrostyrene (1.2 mmol).

-

Reaction: Stir the mixture at a constant temperature (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-nitroquinoline product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the copper-catalyzed synthesis of 3-nitroquinoline.

Comprehensive Characterization of 3-Nitroquinoline

Confirming the identity, structure, and purity of the synthesized 3-nitroquinoline is a critical step. A multi-technique analytical approach provides a self-validating system, ensuring the material meets the standards required for subsequent research.

Physical and Chemical Properties

The fundamental properties of the parent 3-nitroquinoline molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [7] |

| Molecular Weight | 174.16 g/mol | [7] |

| Exact Mass | 174.042927 Da | [7] |

| IUPAC Name | 3-nitroquinoline | [7] |

| CAS Number | 17576-53-3 | [7] |

Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation in organic chemistry.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 3-nitroquinoline, the key absorptions confirm the presence of the aromatic system and the critical nitro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the aromatic backbone. |

| N-O Asymmetric Stretch | 1550 - 1475 | Characteristic strong band for the NO₂ group. [8] |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Indicates the quinoline ring system. |

| N-O Symmetric Stretch | 1360 - 1290 | Characteristic band for the NO₂ group. [8] |

| C-H Out-of-Plane Bend | 900 - 675 | Provides information on ring substitution patterns. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming the connectivity and chemical environment of each atom. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby nuclei.

-

¹H NMR: The protons on the quinoline ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons closest to the nitrogen atom and the nitro group (e.g., H2 and H4) are expected to be the most downfield (highest ppm) due to strong deshielding effects. Spin-spin coupling will result in characteristic splitting patterns (doublets, triplets) that can be used to assign each proton.

-

¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms. The carbon atom directly attached to the nitro group (C3) will be significantly influenced, and its chemical shift can be a key identifier. Other carbons, such as C2 and C4, will also show predictable shifts due to the influence of both the ring nitrogen and the nitro group.[9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[10]

-

Molecular Ion Peak (M⁺): For 3-nitroquinoline (C₉H₆N₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak at an m/z value corresponding to its exact mass of 174.0429.[7]

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30). The fragmentation of the quinoline ring itself can also produce characteristic ions.[11][12]

Characterization Workflow Diagram

This diagram outlines the standard workflow for the analytical characterization of the synthesized product.

Sources

- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitroquinoline | C9H6N2O2 | CID 25551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 6-NITROQUINOLINE(613-50-3) 13C NMR [m.chemicalbook.com]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Quinoline, 6-nitro- [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Nitroquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 3-nitroquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2] As researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and understanding its chemical behavior. This document moves beyond a simple data repository to offer insights into the "why" behind the spectral features, grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Isomeric Context

3-Nitroquinoline is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of approximately 174.16 g/mol .[3] The position of the nitro group at the C-3 position of the quinoline ring system profoundly influences its electronic properties and, consequently, its spectroscopic characteristics. This distinguishes it from its other isomers, such as 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline, each of which presents a unique spectral fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 3-nitroquinoline, electron ionization (EI) is a common method for generating a molecular ion and characteristic fragment ions, providing a definitive confirmation of its molecular weight and clues to its structure.

Expected Mass Spectrum of 3-Nitroquinoline

The EI mass spectrum of 3-nitroquinoline is expected to show a prominent molecular ion peak ([M]⁺) at m/z 174, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the quinoline ring and the presence of the nitro group.

Table 1: Predicted Mass Spectrometry Data for 3-Nitroquinoline

| m/z Value | Interpretation |

| 174 | [M]⁺, Molecular ion |

| 144 | [M - NO]⁺, Loss of nitric oxide |

| 128 | [M - NO₂]⁺, Loss of nitrogen dioxide |

| 116 | [M - NO - CO]⁺, Subsequent loss of carbon monoxide |

| 101 | [C₇H₅N]⁺, Further fragmentation |

Fragmentation Pathway Analysis

The fragmentation of 3-nitroquinoline is initiated by the ionization of the molecule. The nitro group, being a significant functional group, plays a key role in the fragmentation cascade. A plausible fragmentation pathway involves the initial loss of a neutral nitro radical (•NO₂) or nitric oxide (NO), followed by the loss of other small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Caption: Plausible EI fragmentation pathway of 3-nitroquinoline.

Experimental Protocol for Mass Spectrometry

Objective: To acquire an Electron Ionization (EI) mass spectrum of 3-nitroquinoline.

-

Sample Preparation: A dilute solution of 3-nitroquinoline is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup: A mass spectrometer equipped with an EI source is used. The ionization energy is typically set to 70 eV to induce reproducible fragmentation.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

-

Data Acquisition: The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range that includes the expected molecular ion, typically m/z 50-250.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 3-nitroquinoline is characterized by absorptions corresponding to the aromatic quinoline core and the nitro group.

Characteristic IR Absorption Bands

Table 2: Expected Infrared Spectroscopy Data for 3-Nitroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H aromatic stretching | Medium |

| 1600-1450 | C=C and C=N aromatic ring stretching | Medium-Strong |

| 1550-1475 | Asymmetric N-O stretching of NO₂ group | Strong |

| 1360-1290 | Symmetric N-O stretching of NO₂ group | Strong |

| 900-675 | C-H out-of-plane bending | Strong |

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum of 3-nitroquinoline. The exact positions of the aromatic C-H bending bands can provide clues about the substitution pattern on the quinoline ring.

Experimental Protocol for IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 3-nitroquinoline.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 3-nitroquinoline with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The fine powder is then pressed into a thin, transparent pellet using a hydraulic press. The rationale for using KBr is its transparency in the mid-IR region.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectrum of 3-Nitroquinoline

The ¹H NMR spectrum of 3-nitroquinoline will show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The chemical shifts and coupling patterns of the six aromatic protons are diagnostic of the 3-nitro substitution pattern. The protons on the pyridine ring (H-2 and H-4) are expected to be the most downfield due to the electron-withdrawing effects of the ring nitrogen and the nitro group.

Caption: Structure of 3-nitroquinoline with proton numbering.

Table 3: Representative ¹H NMR Data for the 3-Nitroquinoline Scaffold (Data derived from characterization of 3-nitroquinoline N-oxides and related derivatives, as specific data for the parent compound is not readily published in consolidated form. Chemical shifts are in ppm relative to TMS.)

| Proton | Multiplicity | Expected Chemical Shift (δ) |

| H-2 | d | ~9.4 - 9.2 |

| H-4 | d | ~8.8 - 8.6 |

| H-5 | d | ~8.2 - 8.0 |

| H-8 | d | ~8.0 - 7.8 |

| H-6 | t | ~7.8 - 7.6 |

| H-7 | t | ~7.7 - 7.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

¹³C NMR Spectrum of 3-Nitroquinoline

The proton-decoupled ¹³C NMR spectrum of 3-nitroquinoline will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the nitro group (C-3) will be significantly affected, and its chemical shift will be a key identifier.

Table 4: Representative ¹³C NMR Data for the 3-Nitroquinoline Scaffold (Data derived from characterization of 3-nitroquinoline N-oxides and related derivatives.)

| Carbon | Expected Chemical Shift (δ) |

| C-2 | ~152 - 150 |

| C-4 | ~135 - 133 |

| C-3 | ~134 - 132 |

| C-4a | ~129 - 127 |

| C-5 | ~131 - 129 |

| C-6 | ~130 - 128 |

| C-7 | ~129 - 127 |

| C-8 | ~128 - 126 |

| C-8a | ~148 - 146 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 3-nitroquinoline.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-nitroquinoline and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is more common.

-

-

Instrument Setup:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

-

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

The spectral width is set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The acquisition time and relaxation delay are adjusted to ensure adequate signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

A wider spectral width is required (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied to obtain a clean spectrum.

-

The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

-

For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

-

Conclusion

The spectroscopic characterization of 3-nitroquinoline through mass spectrometry, IR, and NMR provides a complete picture of its molecular structure. The molecular ion peak in the mass spectrum confirms its molecular weight, while the fragmentation pattern offers insights into its stability. The characteristic stretching frequencies of the nitro group in the IR spectrum serve as a definitive marker for this functional group. Finally, the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all protons and carbons, confirming the 3-nitro substitution pattern on the quinoline scaffold. This comprehensive spectroscopic profile is an indispensable tool for any scientist working with this important class of compounds.

References

-

Zhao, J., Li, P., Xia, C., & Li, F. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances, 5(41), 32835-32838. [Link]

-

PubChem. (n.d.). 3-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐nitro‐quinolines previous reports along with present study. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239-246. [Link]

-

Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2626. [Link]

-

Facile Synthesis and Photophysical Characterization of New Quinoline Dyes. (2016). Journal of the Brazilian Chemical Society, 27(10), 1845-1854. [Link]

-

PubMed. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 31(9), 1198-1204. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitroquinoline in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitroquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of anticancer activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action employed by 3-nitroquinoline derivatives to induce cancer cell death. We delve into the core molecular interactions, including the critical roles of topoisomerase I poisoning and direct DNA damage, which trigger downstream cellular responses. This guide further explores the cellular consequences, such as the induction of oxidative stress, cell cycle arrest, and programmed cell death (apoptosis). Key signaling pathways modulated by these compounds are elucidated to provide a holistic understanding of their anticancer effects. Finally, this document serves as a practical resource by providing detailed, field-proven experimental protocols for researchers to investigate and validate the mechanisms of novel 3-nitroquinoline-based compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of oncology. Their versatile chemical nature allows for structural modifications that can be tailored to interact with various molecular targets within cancer cells. The introduction of a nitro group at the 3-position of the quinoline core has been shown to be a critical determinant of biological activity, often enhancing the cytotoxic and antiproliferative effects of these molecules.[1] Understanding the precise mechanisms through which these compounds exert their effects is paramount for the rational design of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide aims to synthesize the current knowledge on the mechanism of action of 3-nitroquinolines, providing both foundational insights and practical methodologies for researchers in the field.

Primary Molecular Mechanisms of Action

The anticancer activity of 3-nitroquinoline derivatives is initiated through direct interactions with key cellular components, leading to significant cellular stress and damage.

Topoisomerase I Poisoning

A primary and well-documented mechanism of action for many 3-nitroquinoline derivatives, particularly the 3-nitroindenoisoquinolines, is the inhibition of human topoisomerase IB (Top1).[1][2][3]

-

Causality of Action : Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] 3-Nitroindenoisoquinolines act as "Top1 poisons" rather than suppressors.[2] They intercalate into the DNA helix at the site of Top1 activity and stabilize the covalent Top1-DNA cleavage complex.[4] This prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks when encountered by a replication fork. The nitro group at the 3-position has been identified as a key functional group for potent Top1 inhibition.[1]

Caption: Mechanism of 3-Nitroquinoline as a Topoisomerase I Poison.

Direct DNA Damage

Beyond Top1 poisoning, 3-nitroquinolines can inflict DNA damage through other mechanisms. The carcinogen 4-nitroquinoline-1-oxide (4NQO), a related compound, is well-studied for its ability to form DNA adducts after metabolic activation.[5][6][7] Metabolic reduction of the aryl nitro group can generate highly reactive nitroso and hydroxylamine species that covalently bind to DNA, primarily at guanine and adenine residues.[2] This direct adduction disrupts the DNA helix, blocks replication and transcription, and can be highly mutagenic.

Kinase Inhibition

Certain novel 3-nitroquinoline derivatives have been specifically designed to target and inhibit key signaling kinases. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[8]

-

Causality of Action : In many cancers, EGFR is overexpressed and its signaling pathway is constitutively active, driving cell proliferation and survival.[8] By binding to the ATP-binding site of the EGFR kinase domain, 3-nitroquinoline inhibitors block its autophosphorylation and the activation of downstream pro-survival pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This is particularly effective in cancer cell lines that are known to overexpress EGFR.[8]

Cellular Consequences and Downstream Effects

The primary molecular events triggered by 3-nitroquinolines lead to a cascade of cellular responses that collectively contribute to their anticancer efficacy.

Induction of Oxidative Stress

A common feature of many quinoline-based anticancer agents is their ability to induce the generation of Reactive Oxygen Species (ROS).[9]

-

Cellular Impact : Cancer cells often exist in a state of elevated basal oxidative stress. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS levels overwhelm the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA.[9] This severe oxidative stress can trigger cell cycle arrest and apoptosis. The generation of ROS by 3-nitroquinolines can be a direct consequence of their metabolism or a secondary effect of mitochondrial dysfunction.

Disruption of Cell Cycle Progression

By activating DNA damage checkpoints and inhibiting pro-proliferative signaling, 3-nitroquinolines effectively halt the cancer cell cycle. Arrest has been reported at various phases, including G1/S and G2/M.[9]

-

Mechanism of Arrest :

-

G1/S Arrest : DNA damage can activate checkpoints that prevent the cell from entering the S phase (DNA synthesis). This often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which inhibit the cyclin E/CDK2 complexes necessary for the G1/S transition.

-

G2/M Arrest : Damage detected after DNA replication can trigger the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. This is often mediated by the ATM/ATR kinases, which ultimately inhibit the cyclin B/CDK1 complex.

-

Activation of Apoptotic Cell Death

The culmination of DNA damage, oxidative stress, and cell cycle disruption is often the induction of apoptosis, or programmed cell death.[9][10] 3-Nitroquinolines have been shown to activate both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway : This is a major pathway activated by 3-nitroquinolines.[9] Cellular stress leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.[11]

-

Extrinsic (Death Receptor) Pathway : While less commonly reported for this class of compounds, activation of death receptors on the cell surface can also initiate a caspase cascade, starting with caspase-8.

Caption: Intrinsic Apoptosis Pathway Induced by 3-Nitroquinoline.

Quantitative Data Summary

The antiproliferative activity of various 3-nitroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a representative table summarizing such data from the literature.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |

| Nitro-thiosemicarbazone | Compound 3a | MCF-7 (Breast) | Not specified, but highest activity | [9] |

| Triazolo-quinazoline | NTCHMTQ | HeLa (Cervical) | < 4 µg/mL | [12] |

| Indenoisoquinoline | (Various) | NCI-60 Panel | Low nanomolar range | [1] |

| Nitroquinoline | (Various) | A431, MDA-MB-468 | Micromolar to nanomolar | [8] |

Methodologies for Mechanistic Elucidation

To characterize the mechanism of action of a novel 3-nitroquinoline derivative, a sequential and logical flow of experiments is required.

Caption: General Experimental Workflow for Mechanistic Studies.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step to determine a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]

-

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-nitroquinoline compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[15][16][17][18][19]

-

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the 3-nitroquinoline compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 or 48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[18][19]

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[18]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in each phase.

-

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]

-

Causality of the Method: In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[23] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[20]

-

Protocol:

-

Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

-

Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20][21]

-

Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[21]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[22][24]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[20]

-

Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27][28][29]

-

Protocol:

-

Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate or 6-well plate) and treat with the 3-nitroquinoline compound for a relevant time period (e.g., 1-6 hours).

-

Probe Loading: Remove the treatment medium, wash cells with serum-free medium or PBS, and then incubate the cells with DCFH-DA solution (e.g., 10-25 µM) for 30-60 minutes at 37°C in the dark.[26][29]

-

Mechanism of Detection: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][28]

-

Washing: Remove the probe solution and wash the cells with PBS to remove any excess probe.[27]

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[25][26]

-

Topoisomerase I DNA Cleavage Assay

This biochemical assay directly assesses the ability of a compound to act as a Top1 poison by stabilizing the cleavable complex.[4][30][31][32][33]

-

Protocol Overview:

-

Substrate Preparation: A DNA oligonucleotide is uniquely end-labeled, typically with 32P.[4][32]

-

Reaction: The radiolabeled DNA substrate is incubated with purified recombinant human Top1 enzyme in the presence and absence of the test compound.[32]

-

Complex Trapping: The reaction is stopped by adding a denaturing agent (e.g., SDS), which traps the covalent Top1-DNA complexes.

-

Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen or X-ray film. An increase in the intensity of shorter, cleaved DNA fragments in the presence of the compound indicates Top1 poisoning activity.[4]

-

Conclusion and Future Perspectives

The 3-nitroquinoline scaffold is a potent pharmacophore in the development of anticancer agents. Its mechanism of action is complex and multifaceted, often involving a synergistic combination of Topoisomerase I poisoning, DNA damage, kinase inhibition, and the induction of severe cellular stress through ROS generation. These primary events converge to trigger downstream cell cycle arrest and apoptosis, leading to the effective elimination of cancer cells.

The detailed protocols provided in this guide offer a robust framework for researchers to elucidate the mechanisms of new 3-nitroquinoline derivatives. Future research should focus on optimizing the structure-activity relationship to enhance target specificity, thereby increasing therapeutic efficacy while minimizing off-target toxicity. Furthermore, exploring the potential of these compounds in combination therapies to overcome drug resistance represents a promising avenue for their clinical translation.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Online] Available at: [Link]

-

Thirumalaivasan, N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods Mol Biol, 1709:95-100. [Online] Available at: [Link]

-

Liu, Y., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12): e2351. [Online] Available at: [Link]

-

Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Online] Available at: [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Online] Available at: [Link]

-

Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nat Protoc, 3(10):1537-45. [Online] Available at: [Link]

-

JoVE. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Online] Available at: [Link]

-

Lu, X., et al. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacol Sin, 33(1):124-30. [Online] Available at: [Link]

-

Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nat Protoc, 3(10):1537-45. [Online] Available at: [Link]

-

ResearchGate. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Online] Available at: [Link]

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Online] Available at: [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Online] Available at: [Link]

-

Desai, S. D., et al. (2017). Topoisomerase Assays. Curr Protoc Pharmacol, 78:3.4.1-3.4.28. [Online] Available at: [Link]

-

Luo, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12): e3661. [Online] Available at: [Link]

-

El-Benna, J., et al. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 6(1): e1698. [Online] Available at: [Link]

-

Cushman, M., et al. (2015). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. J Med Chem, 58(10):4347-59. [Online] Available at: [Link]

-

Horton, T. MTT Cell Assay Protocol. [Online] Available at: [Link]

-

Arigo biolaboratories. ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Online] Available at: [Link]

-

Mirzayans, R., et al. (1987). The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. Carcinogenesis, 8(8):1071-5. [Online] Available at: [Link]

-

Cushman, M., et al. (2015). Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore. J Med Chem, 58(10):4347-59. [Online] Available at: [Link]

-

Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. J Med Chem, 50(17):4157-66. [Online] Available at: [Link]

-

Fischer, K., et al. (2021). Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. Cancers (Basel), 13(15):3768. [Online] Available at: [Link]

-

ACS Publications. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3‑Nitro Toxicophore. [Online] Available at: [Link]

-

Mohan, P. S., et al. (2020). A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. Bioorg Chem, 97:103709. [Online] Available at: [Link]

-

Ovadeková, R., et al. (2005). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[15][16][20]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub, 149(2):439-42. [Online] Available at: [Link]

-

Jiang, H., et al. (2020). Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small‐cell lung cancer. Cancer Sci, 111(11):4207-4218. [Online] Available at: [Link]

-

Adams, J. M. (2003). Ways of dying: multiple pathways to apoptosis. Genes Dev, 17(20):2481-95. [Online] Available at: [Link]

-

ResearchGate. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. [Online] Available at: [Link]

-

Batel, R., et al. (1999). A Microplate Assay for DNA Damage Determination (Fast Micromethod)in Cell Suspensions and Solid Tissues. Anal Biochem, 270(2):195-200. [Online] Available at: [Link]

-

ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online] Available at: [Link]

-

Zelle, B., & Bootsma, D. (1980). Repair of DNA damage after exposure to 4-nitroquinoline-1-oxide in heterokaryons derived from xeroderma pigmentosum cells. Mutat Res, 70(3):373-81. [Online] Available at: [Link]

-

Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and slows glioma growth in vivo. Cancer Res, 70(24):10469-79. [Online] Available at: [Link]

-

ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. [Online] Available at: [Link]

-

Wang, S., et al. (2016). Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance. Sci Rep, 6:25867. [Online] Available at: [Link]

-

ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline. [Online] Available at: [Link]

Sources

- 1. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repair of DNA damage after exposure to 4-nitroquinoline-1-oxide in heterokaryons derived from xeroderma pigmentosum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline on human cancer cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. atcc.org [atcc.org]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. kumc.edu [kumc.edu]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. bosterbio.com [bosterbio.com]

- 25. doc.abcam.com [doc.abcam.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. arigobio.com [arigobio.com]

- 30. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel 3-Nitroquinoline Compounds as Emerging Therapeutic Agents

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic introduction of a nitro group at the 3-position of the quinoline core has recently unveiled a new class of compounds with significant biological potential, particularly as anticancer agents.[3] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of novel 3-nitroquinoline derivatives. We will explore the causal relationships behind synthetic strategies, delve into the mechanistic basis of their antitumor activity, and present validated protocols to empower further discovery in this promising area.

Introduction: The Rationale for 3-Nitroquinoline Exploration

While quinoline derivatives are widely explored for a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial effects, the incorporation of a nitro group dramatically alters the molecule's electronic properties and biological profile.[1][4] The nitro group, a potent electron-withdrawing moiety, can participate in crucial molecular interactions, including hydrogen bonding and redox cycling, making it a "pharmacophore of interest".[5] The discovery that 3-nitroquinolines exhibit potent antiproliferative effects against cancer cell lines, particularly those overexpressing the Epidermal Growth Factor Receptor (EGFR), has established this scaffold as a promising new template for the development of targeted anticancer therapies.[3]

This guide is structured to follow a logical drug discovery workflow, from initial chemical synthesis to biological validation and structure-activity relationship (SAR) analysis, providing the foundational knowledge required to innovate within this chemical space.

Synthetic Strategies: Building the 3-Nitroquinoline Core

The successful synthesis of a diverse library of 3-nitroquinolines is the first critical step in the discovery process. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and reaction scalability.

Strategy 1: Copper-Catalyzed [4+2] Cycloaddition

A highly efficient and versatile method involves the copper-catalyzed reaction between readily available anthranils (2,1-benzisoxazoles) and nitro-olefins. This approach proceeds via a [4+2] cycloaddition mechanism under mild conditions.[6]

-

Expertise & Causality : The use of a copper catalyst is pivotal. It facilitates the reaction at lower temperatures, which is essential for tolerating a wide range of functional groups on both the anthranil and nitro-olefin precursors. This tolerance allows for the rapid generation of a structurally diverse compound library, which is fundamental for effective SAR studies.

Caption: Copper-catalyzed synthesis of 3-nitroquinolines.

Strategy 2: Condensation and Aromatization

Another robust method involves the reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, such as β-nitrostyrenes.[7] This reaction typically proceeds in the presence of a base catalyst (e.g., DABCO) to form an intermediate 2-aryl-3-nitro-1,2-dihydroquinoline. Subsequent oxidation using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the final aromatic 3-nitroquinoline.[7]

-

Trustworthiness & Self-Validation : This two-step process allows for the isolation and characterization of the dihydroquinoline intermediate. This provides a critical validation point to confirm the reaction's progress before proceeding to the final, often irreversible, aromatization step.

Biological Evaluation: Uncovering Anticancer Potential

The primary therapeutic promise of 3-nitroquinolines lies in their anticancer activity.[3][8][9] A systematic approach to biological evaluation is essential to identify potent lead compounds and elucidate their mechanism of action.

Mechanism of Action: EGFR Kinase Inhibition

Several novel 3-nitroquinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation, angiogenesis, and metastasis in many human cancers.[3] Therefore, inhibiting its activity is a clinically validated strategy for cancer treatment.

-

Authoritative Grounding : The inhibitory activity of these compounds has been demonstrated in cell lines known to overexpress EGFR, such as the human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines.[3] The compounds bind to the catalytic domain of the receptor, preventing the downstream signaling cascade that promotes uncontrolled cell growth.

Caption: Inhibition of the EGFR signaling pathway by 3-nitroquinolines.

Structure-Activity Relationship (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is the engine of drug optimization.[10][11] For 3-nitroquinolines, SAR studies have revealed key structural features that govern their potency.

-

Key Insight : The nature and position of substituents on the quinoline ring system profoundly impact antiproliferative activity. While a comprehensive SAR is still emerging for this specific class, general principles from related quinoline antagonists suggest that substitutions at the 5-, 6-, and 7-positions can enhance potency, whereas substitution at the 8-position may be detrimental.[12] The initial studies on 3-nitroquinolines as EGFR inhibitors have focused on substitutions emanating from the core, and further exploration of the benzene ring portion is a logical next step for lead optimization.[3]

Quantitative Biological Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Citation |

| 3a | 6-nitro-1-(4-methoxybenzyl)... | MCF-7 (Breast Cancer) | Potent (Apoptosis: 54.4%) | [8] |

| 2b | 3-Bromo-6-nitro-1-(1-phenylethyl)... | K-562 (Leukemia) | Active | [8] |

| 8i | 4-hydroxy-5,6,7-trichloro... | NMDA Receptor Binding | 0.220 | [12] |

| 11 | 2-Cyano-N-(quinolin-3-yl)... | MCF-7 (Breast Cancer) | 29.8 | [9] |

| Various | N/A | A431, MDA-MB-468 | Micromolar to Nanomolar | [3] |

Table Note: This table consolidates data from multiple studies to illustrate the range of activities and cell lines tested. Direct comparison of IC₅₀ values should be done with caution unless the assays were performed under identical conditions.

Experimental Protocols: A Self-Validating Framework

The following protocols are provided as a trusted starting point for synthesizing and evaluating novel 3-nitroquinoline compounds.

Protocol: Synthesis of a 2-Aryl-3-Nitroquinoline via Condensation-Oxidation

This protocol is adapted from the general methodology described for the reaction of 2-aminobenzaldehydes with β-nitrostyrenes.[7]

Objective: To synthesize 2-phenyl-3-nitroquinoline.

Materials:

-

2-Aminobenzaldehyde (1.0 mmol)

-

β-Nitrostyrene (1.0 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

-

Ethanol (10 mL)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)

-

Dichloromethane (DCM) (15 mL)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Intermediate Formation: To a solution of 2-aminobenzaldehyde (1.0 mmol) and β-nitrostyrene (1.0 mmol) in ethanol (10 mL), add DABCO (0.2 mmol).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude residue is the 2-phenyl-3-nitro-1,2-dihydroquinoline intermediate.

-

Validation Checkpoint: At this stage, a small sample should be analyzed by ¹H NMR and Mass Spectrometry to confirm the formation of the dihydroquinoline intermediate before proceeding.

-

Aromatization: Dissolve the crude intermediate in DCM (15 mL). Add DDQ (1.2 mmol) to the solution.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the intermediate.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-phenyl-3-nitroquinoline.

-

Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a widely accepted method for measuring drug-induced cytotoxicity in cancer cell lines, as utilized in the evaluation of 3-nitroquinolines.[3]

Objective: To determine the IC₅₀ value of a test compound against the A431 human cancer cell line.

Materials:

-

A431 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Step-by-Step Procedure:

-

Cell Seeding: Plate A431 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

-

Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Cell Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The discovery of 3-nitroquinoline compounds as potent anticancer agents, particularly as EGFR inhibitors, marks a significant advancement in the field.[3] The synthetic methodologies are robust, allowing for the creation of diverse chemical libraries necessary for rigorous drug discovery campaigns.[6][7] The path forward involves a multi-pronged approach:

-

Lead Optimization: Expanding the SAR by synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Investigating potential off-target effects and exploring other biological targets beyond EGFR.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

This guide provides the core technical knowledge and validated protocols to empower researchers to contribute to this exciting and rapidly evolving field. The 3-nitroquinoline scaffold holds considerable promise, offering a fresh starting point for the development of next-generation targeted therapies.

References

- Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.

- Synthesis of 3‐nitro‐quinolines previous reports along with present study.

- Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)

- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.

- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

- Synthesis of nitroquinoline derivatives 9.

- Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Review on recent development of quinoline for anticancer activities. ScienceDirect.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

- Biological activities of quinoline deriv

- Structures Activity Rel

- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. MedChemExpress.

- Structure–Activity Relationships in Nitro-Aromatic Compounds.

- Structure--activity rel

- Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed.

- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines. The Journal of Organic Chemistry.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. repository.limu.edu.ly [repository.limu.edu.ly]

- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitroquinoline: Molecular Structure, Properties, and Scientific Applications

This guide provides a comprehensive technical overview of 3-nitroquinoline, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and organic synthesis. We will delve into its core molecular features, physicochemical properties, synthesis, reactivity, and its emerging role in biomedical research, supported by field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

3-Nitroquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle, with a nitro group substituted at the C3 position. This substitution profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Core Molecular Structure

The fundamental structure of 3-nitroquinoline consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom in the pyridine ring and the strongly electron-withdrawing nitro group are the key determinants of its chemical behavior.

| Identifier | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1] |

| IUPAC Name | 3-nitroquinoline | [1] |

| CAS Number | 17576-53-3 | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)[O-] | [1] |

| InChI | InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | [1] |

| InChIKey | ZXVRNZRQQRBDLX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 3-nitroquinoline are crucial for its handling, formulation, and biological interactions. The nitro group imparts a significant dipole moment and increases the polarity of the molecule.

| Property | Value | Source |

| Melting Point | 130 °C | [3] |

| LogP (Octanol/Water) | 1.97 | [3] |

| Topological Polar Surface Area | 58.7 Ų | [1] |

| Dipole Moment | 4.21 D | [3] |

Synthesis and Reactivity

The synthesis of 3-nitroquinoline and its derivatives is an active area of research, driven by the quest for novel bioactive molecules. Understanding its reactivity is key to designing new synthetic routes and comprehending its metabolic fate.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 3-nitroquinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Copper-Catalyzed [4+2] Cycloaddition: A modern and efficient approach involves the copper-catalyzed reaction of nitroolefins with anthranils.[4][5] This method offers a direct route to substituted 3-nitroquinolines under mild conditions. The causality behind this experimental choice lies in the ability of the copper catalyst to facilitate the cycloaddition, leading to high yields and good functional group tolerance.

Figure 1: Copper-Catalyzed Synthesis of 3-Nitroquinolines.

Nitration of Quinoline Derivatives: Direct nitration of the quinoline ring can be challenging due to the deactivating effect of the pyridine nitrogen. However, substituted quinolines, such as 4-hydroxyquinoline, can be effectively nitrated to yield the corresponding 3-nitro derivatives.[6]

Experimental Protocol: Synthesis of 3-Nitro-4-hydroxyquinoline [6]

-

Reaction Setup: To a solution of 4-hydroxyquinoline (0.18 mol) in propionic acid (250 mL), heat the mixture to approximately 125 °C.

-

Nitration: Add nitric acid (70% aqueous solution, 0.36 mol) dropwise with constant stirring. The elevated temperature is necessary to overcome the activation energy for the nitration of the deactivated ring.

-

Reaction Completion: After the addition is complete, maintain the stirring at 125 °C for an additional 10 minutes to ensure the reaction goes to completion.

-

Isolation: Allow the reaction mixture to cool to room temperature, then dilute with ethanol to precipitate the product.

-

Purification: Filter the precipitated solid and wash sequentially with ethanol, water, and then ethanol again to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified solid to obtain 3-nitro-4-hydroxyquinoline as a light yellow powder.

Chemical Reactivity

The electron-deficient nature of the quinoline ring, exacerbated by the nitro group at the 3-position, governs its reactivity.

-

Nucleophilic Aromatic Substitution: The C2 and C4 positions are activated towards nucleophilic attack.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of 3-aminoquinoline derivatives.[7] This transformation is often a key step in the synthesis of biologically active compounds.

-